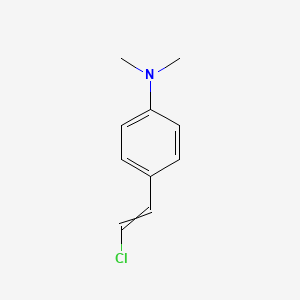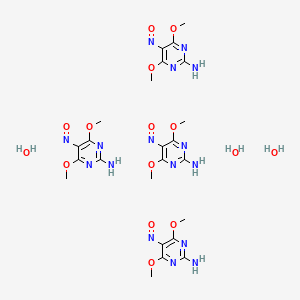
2-Amino-4,6-dimethoxy-5-nitrosopyrimidinewater (4/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4,6-dimethoxy-5-nitrosopyrimidinewater (4/3) is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of amino, methoxy, and nitroso functional groups attached to the pyrimidine ring, along with water molecules in a specific ratio.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-dimethoxy-5-nitrosopyrimidinewater (4/3) involves several steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added into a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added into a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same steps as described above but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4,6-dimethoxy-5-nitrosopyrimidinewater (4/3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amino derivatives.
Applications De Recherche Scientifique
2-Amino-4,6-dimethoxy-5-nitrosopyrimidinewater (4/3) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mécanisme D'action
The mechanism of action of 2-Amino-4,6-dimethoxy-5-nitrosopyrimidinewater (4/3) involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound can inhibit enzymes, interfere with DNA replication, and induce oxidative stress, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,6-dimethoxypyrimidine: Lacks the nitroso group and water molecules.
2-Amino-4,6-dihydroxypyrimidine: Contains hydroxyl groups instead of methoxy groups.
2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms instead of methoxy groups.
Uniqueness
2-Amino-4,6-dimethoxy-5-nitrosopyrimidinewater (4/3) is unique due to the presence of the nitroso group and the specific ratio of water molecules.
Propriétés
Numéro CAS |
493666-75-4 |
|---|---|
Formule moléculaire |
C24H38N16O15 |
Poids moléculaire |
790.7 g/mol |
Nom IUPAC |
4,6-dimethoxy-5-nitrosopyrimidin-2-amine;trihydrate |
InChI |
InChI=1S/4C6H8N4O3.3H2O/c4*1-12-4-3(10-11)5(13-2)9-6(7)8-4;;;/h4*1-2H3,(H2,7,8,9);3*1H2 |
Clé InChI |
DULMJWVYXCNBHQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC(=N1)N)OC)N=O.COC1=C(C(=NC(=N1)N)OC)N=O.COC1=C(C(=NC(=N1)N)OC)N=O.COC1=C(C(=NC(=N1)N)OC)N=O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


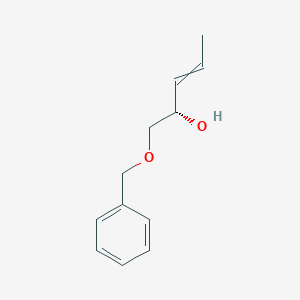
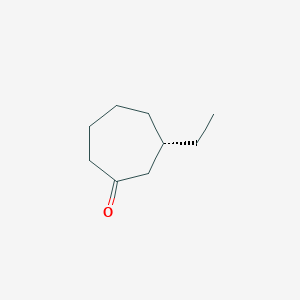
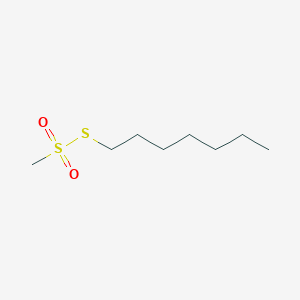

![({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid](/img/structure/B12567710.png)


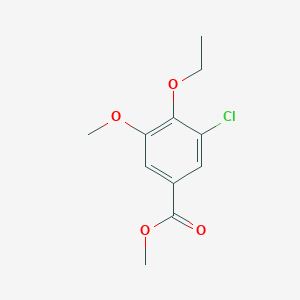
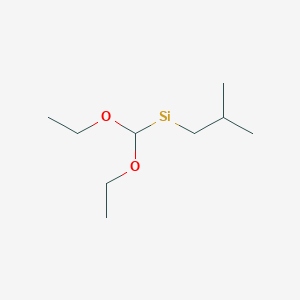
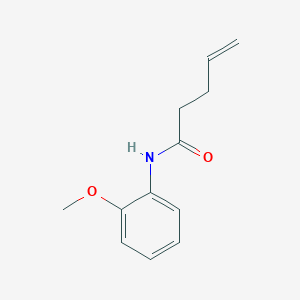
![Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-](/img/structure/B12567748.png)
